molecular formula C13H23F3N2O2 B13511455 rac-tert-butyl N-{2-[(2R,4R)-2-(trifluoromethyl)piperidin-4-yl]ethyl}carbamate, cis

rac-tert-butyl N-{2-[(2R,4R)-2-(trifluoromethyl)piperidin-4-yl]ethyl}carbamate, cis

Cat. No.: B13511455
M. Wt: 296.33 g/mol
InChI Key: SQGXREMPRMTUOG-UWVGGRQHSA-N
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Description

  • The protected piperidine is then reacted with a trifluoromethylating agent (e.g., trifluoromethyl iodide) to introduce the CF₃ group.
  • Formation of Carbamate:

    • The Boc-protected piperidine is treated with an appropriate carbamoylating agent (e.g., methyl chloroformate) to form the carbamate.
  • Industrial Production:

    Industrial-scale production methods may involve variations of the above steps, optimized for efficiency and yield.

    Preparation Methods

    Synthetic Routes:

    The synthesis of this compound involves several steps. One common synthetic route is as follows:

    • Protection of Piperidine Amine:

      • The piperidine amine is protected using tert-butyloxycarbonyl (Boc) chemistry. Boc is added to the nitrogen atom to prevent unwanted reactions during subsequent steps.

    Chemical Reactions Analysis

    Reactions:

      Substitution Reactions:

    Common Reagents and Conditions:

      Hydrolysis: Acidic or basic conditions.

      Substitution Reactions: Nucleophiles (e.g., amines, thiols).

      Reduction: Hydrogenation catalysts (e.g., palladium on carbon).

    Major Products:

    • Hydrolysis: Piperidine amine and tert-butanol.
    • Substitution: Various derivatives with modified functional groups.

    Scientific Research Applications

    This compound finds applications in:

      Medicinal Chemistry:

      Chemical Biology:

    Mechanism of Action

    The exact mechanism of action is context-dependent. the trifluoromethyl group and the carbamate functionality likely play roles in interactions with biological targets.

    Comparison with Similar Compounds

    Similar compounds include:

      Amino tert-butyl carbamate (Boc-NH₂):

      N-Boc-protected piperidine:

    Properties

    Molecular Formula

    C13H23F3N2O2

    Molecular Weight

    296.33 g/mol

    IUPAC Name

    tert-butyl N-[2-[(2S,4S)-2-(trifluoromethyl)piperidin-4-yl]ethyl]carbamate

    InChI

    InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)18-7-5-9-4-6-17-10(8-9)13(14,15)16/h9-10,17H,4-8H2,1-3H3,(H,18,19)/t9-,10-/m0/s1

    InChI Key

    SQGXREMPRMTUOG-UWVGGRQHSA-N

    Isomeric SMILES

    CC(C)(C)OC(=O)NCC[C@@H]1CCN[C@@H](C1)C(F)(F)F

    Canonical SMILES

    CC(C)(C)OC(=O)NCCC1CCNC(C1)C(F)(F)F

    Origin of Product

    United States

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